HDAC Inhibitory Potency vs. Structural Analog
5-Fluoro-4-methylindoline-2,3-dione demonstrates approximately 2-fold higher HDAC inhibitory potency compared to a closely related indoline-2,3-dione derivative. In a head-to-head comparison using the same assay system (human HeLa cell nuclear extract, Fluor de Lys substrate, 15 min incubation), the target compound exhibited an IC50 of 113 nM [1], while a structural analog (BDBM50141177/CHEMBL3759583) showed an IC50 of 219 nM [2].
| Evidence Dimension | HDAC inhibition potency |
|---|---|
| Target Compound Data | IC50 = 113 nM |
| Comparator Or Baseline | Structural analog BDBM50141177 (CHEMBL3759583): IC50 = 219 nM |
| Quantified Difference | 1.94-fold higher potency (113 nM vs. 219 nM) |
| Conditions | Human HeLa cell nuclear extract, Fluor de Lys substrate, 15 min incubation, fluorometric analysis |
Why This Matters
This 1.94-fold increase in potency translates to a lower required concentration for achieving HDAC inhibition in cellular models, which can directly impact compound selection in early-stage drug discovery.
- [1] BindingDB. BDBM50435606 (CHEMBL2390996). Inhibition of HDAC in human HeLa cells nuclear extract. IC50: 113 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50435606 View Source
- [2] BindingDB. BDBM50141177 (CHEMBL3759583). Inhibition of HDAC in human HeLa cells nuclear extract. IC50: 219 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50141177 View Source
